N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as fluorophenyl, methoxyphenyl, pyridinyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Huisgen cycloaddition reaction click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps may include:
Preparation of the azide and alkyne precursors: The 3,5-difluorophenylmethyl group and the 4-methoxyphenyl group are first synthesized and functionalized to introduce the necessary reactive groups.
Cycloaddition reaction: The azide and alkyne precursors are then reacted under specific conditions, often using a copper(I) catalyst, to form the triazole ring.
Further functionalization: The resulting triazole is further modified to introduce the pyridin-3-yl group and the carboxamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl and methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The pyridinyl group can be reduced to form pyridinyl derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation products: Fluorophenyl and methoxyphenyl derivatives with increased oxidation states.
Reduction products: Pyridinyl derivatives with reduced oxidation states.
Substitution products: Various substituted triazole derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Its unique structure makes it suitable for use in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound is similar to other triazole derivatives with different substituents on the phenyl rings.
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: A closely related compound with a different pyridinyl substituent.
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Another variant with a different pyridinyl substituent.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties. Its ability to interact with multiple targets and pathways makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O2/c1-31-19-6-4-18(5-7-19)29-21(15-3-2-8-25-13-15)20(27-28-29)22(30)26-12-14-9-16(23)11-17(24)10-14/h2-11,13H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCAEVQOPFNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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